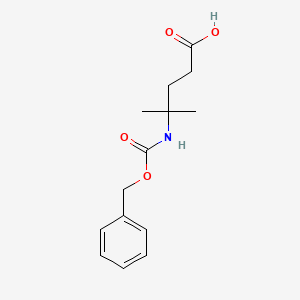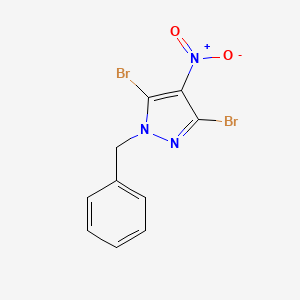
5-Bromoquinazolin-2,4(1H,3H)-diona
Descripción general
Descripción
5-Bromoquinazoline-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with bromine substitution at the 5th position and two carbonyl groups at the 2nd and 4th positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Used in the development of new materials and as a building block for the synthesis of other valuable compounds.
Mecanismo De Acción
Target of Action
Quinazoline derivatives, a class of compounds to which 5-bromoquinazoline-2,4(1h,3h)-dione belongs, have been associated with a wide range of biological and pharmacological activities, including anti-cancer, anti-tuberculosis, anti-hypertensive, anti-bacterial, anti-inflammatory, and anti-malarial properties .
Mode of Action
Quinazoline derivatives are known to interact with their targets, leading to various changes at the molecular level .
Biochemical Pathways
Quinazoline derivatives are known to affect several biochemical pathways, leading to their wide spectrum of biological activities .
Result of Action
Quinazoline derivatives are known to have a wide range of biological and pharmacological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoquinazoline-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-bromoanthranilic acid with phosgene or its derivatives to form the corresponding isocyanate intermediate, which then undergoes cyclization to yield the desired quinazoline dione. The reaction conditions often involve the use of organic solvents such as dichloromethane or chloroform, and the reaction is typically carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 5-Bromoquinazoline-2,4(1H,3H)-dione may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromoquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroquinazoline derivatives.
Substitution: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve the use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline-2,4(1H,3H)-dione: Lacks the bromine substitution at the 5th position.
6-Bromoquinazoline-2,4(1H,3H)-dione: Bromine substitution at the 6th position instead of the 5th.
5-Chloroquinazoline-2,4(1H,3H)-dione: Chlorine substitution at the 5th position instead of bromine.
Uniqueness
5-Bromoquinazoline-2,4(1H,3H)-dione is unique due to the presence of the bromine atom at the 5th position, which can influence its reactivity and biological activity. The bromine substitution can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for the development of new therapeutic agents.
Propiedades
IUPAC Name |
5-bromo-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVGJXAHPJRPIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00598992 | |
| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959237-01-5 | |
| Record name | 5-Bromoquinazoline-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00598992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
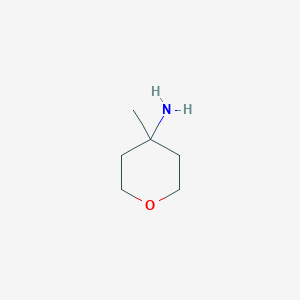
![3-[4-(Tert-butoxycarbonyl)-1,4-diazepan-1-yl]propanoic acid](/img/structure/B1287277.png)
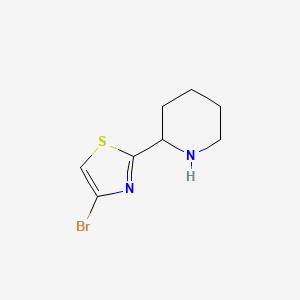
![2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1287283.png)
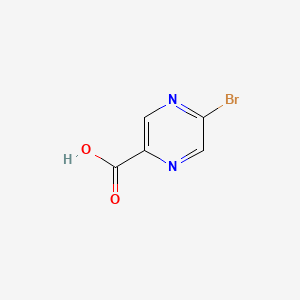
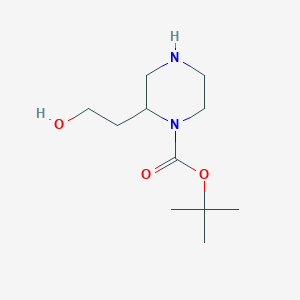
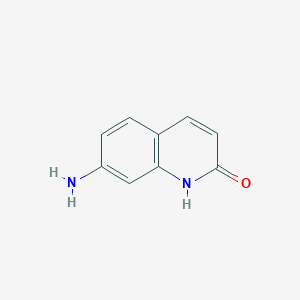
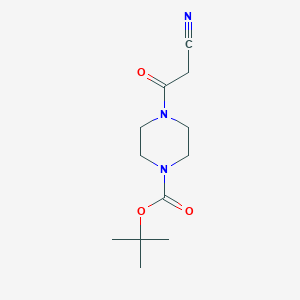
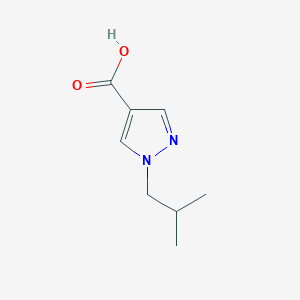
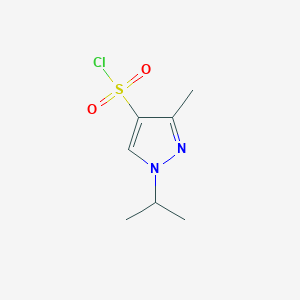

![5-Boc-Octahydropyrrolo[3,4-c]pyridine](/img/structure/B1287322.png)
